molecular formula C12H13NO2S B5129102 2,7-Dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one

2,7-Dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one

Cat. No.: B5129102
M. Wt: 235.30 g/mol
InChI Key: HXYORSNUCFAGLV-UHFFFAOYSA-N
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Description

2,7-Dimethyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that features a unique fusion of benzothiophene and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d][1,3]oxazin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a benzothiophene derivative with an oxazine precursor in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate modifications can be a potential approach for industrial production.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the benzothiophene or oxazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2,7-Dimethyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d][1,3]oxazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d][1,3]oxazin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects that can be harnessed for therapeutic purposes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dimethyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d][1,3]oxazin-4-one is unique due to its fused benzothiophene and oxazine rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-6-3-4-8-9(5-6)16-11-10(8)12(14)15-7(2)13-11/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYORSNUCFAGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)OC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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